n-(Acryloxyethyl)phthalimide
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Overview
Description
N-(Acryloxyethyl)phthalimide (NAEP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a phthalimide derivative that contains an acrylate group, which makes it a versatile compound for various chemical reactions. The CAS number for this compound is 15458-78-3 .
Synthesis Analysis
Traditionally, N-(alkoxy)- and N-(acyloxy)phthalimides were synthesized by nucleophilic substitution reactions and were used as precursors of hydroxylamines . Free radical methods of their synthesis and transformations have dramatically changed the place of these heterocyclic systems in organic chemistry . This compound can be synthesized by the reaction of phthalic anhydride with hydroxyethyl acrylate in the presence of a catalyst.Molecular Structure Analysis
The molecular formula of this compound is C13H11NO4 . The structure of this compound is influenced by many factors, including the alkyl side chains and building block sizeProperties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2-6H,1,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBURQFIHVDTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440048 |
Source
|
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15458-78-3 |
Source
|
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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